Ethyl 2-acetoxy-5-iodobenzoate
Description
Ethyl 2-acetoxy-5-iodobenzoate: is an organic compound with the molecular formula C11H11IO4 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethyl alcohol and acetylated at the 2-position
Properties
IUPAC Name |
ethyl 2-acetyloxy-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-3-15-11(14)9-6-8(12)4-5-10(9)16-7(2)13/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTQMDJRUBLAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661140 | |
| Record name | Ethyl 2-(acetyloxy)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857755-86-3 | |
| Record name | Ethyl 2-(acetyloxy)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetoxy-5-iodobenzoate can be synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by esterification and acetylation. One common method involves the following steps:
Iodination: The starting material, 2-hydroxybenzoic acid, is iodinated using iodine and a suitable oxidizing agent such as sodium iodate in the presence of an acid catalyst.
Esterification: The iodinated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-hydroxy-5-iodobenzoate.
Acetylation: Finally, the hydroxy group at the 2-position is acetylated using acetic anhydride and a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetoxy-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester and acetoxy groups can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with different substituents replacing the iodine atom.
Reduction: Ethyl 2-hydroxy-5-iodobenzoate and 2-hydroxy-5-iodobenzoic acid.
Oxidation: 2-acetoxy-5-iodobenzoic acid and other oxidized products.
Scientific Research Applications
Ethyl 2-acetoxy-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing into its potential use as a radiolabeled compound for imaging and diagnostic purposes, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-acetoxy-5-iodobenzoate exerts its effects depends on the specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The iodine atom and acetoxy group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-acetoxy-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-5-iodobenzoate: Lacks the acetoxy group, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical properties and reactivity.
Ethyl 2-acetoxy-4-iodobenzoate: The position of the iodine atom is different, leading to variations in chemical behavior and applications.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-acetoxy-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of its synthesis, biological mechanisms, and applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
- Iodination : The starting material, 2-hydroxybenzoic acid, is iodinated using iodine and an oxidizing agent like sodium iodate in the presence of an acid catalyst.
- Esterification : The iodinated product is esterified with ethanol using a strong acid catalyst such as sulfuric acid to form ethyl 2-hydroxy-5-iodobenzoate.
- Acetylation : The hydroxy group at the 2-position is acetylated using acetic anhydride and a base like pyridine to yield this compound.
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The iodine atom and acetoxy group are critical for its binding affinity, influencing its interaction with molecular targets. This compound may inhibit specific enzymes or alter receptor functions, which can lead to therapeutic effects in various biological systems.
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications in cancer treatment, particularly in tumors with defective DNA repair pathways .
- Antimicrobial Activity : Preliminary research indicates that derivatives of iodinated benzoates, including this compound, may possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .
- Antioxidant Properties : Studies have shown that related compounds exhibit antioxidant activity, which can protect cells from oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases .
Case Studies
- PARP Inhibition : A study demonstrated that derivatives similar to this compound showed promising inhibitory effects on PARP activity, with IC50 values indicating potent inhibition compared to known inhibitors . This suggests potential applications in cancer therapy.
- Antimicrobial Efficacy : Research on related compounds indicated significant antimicrobial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency against these pathogens .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-hydroxy-5-iodobenzoate | Lacks acetoxy group; different reactivity | Limited compared to this compound |
| Mthis compound | Methyl ester instead of ethyl; affects physical properties | Varies in reactivity |
| Ethyl 2-acetoxy-4-iodobenzoate | Different iodine position; alters chemical behavior | Potentially different activity |
Q & A
Q. How can researchers design controlled studies to evaluate the photostability of this compound for pharmaceutical applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
